Lipophilicity Tuning: LogP of 1-(4-Fluorophenyl)pentan-1-ol vs. Cl, Br, and H Analogs
The experimental LogP of 1-(4-Fluorophenyl)pentan-1-ol is 3.05, compared to 2.91 for the unsubstituted 1-phenylpentan-1-ol, 3.56 for the 4-chloro analog, and 3.67 for the 4-bromo analog [1][2]. The fluorine substitution provides a moderate lipophilicity increase (+0.14 LogP vs. H) without the excessive lipophilicity penalties (>3.5) associated with chloro and bromo congeners, which can lead to poor solubility and high metabolic clearance.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.05 |
| Comparator Or Baseline | 1-Phenylpentan-1-ol: 2.91; 1-(4-Chlorophenyl)pentan-1-ol: 3.56; 1-(4-Bromophenyl)pentan-1-ol: 3.67 |
| Quantified Difference | +0.14 (vs. H); −0.51 (vs. Cl); −0.62 (vs. Br) |
| Conditions | Experimental/computed LogP values from multiple databases; see source references for details. |
Why This Matters
Moderate lipophilicity (LogP 3.05) positions 1-(4-fluorophenyl)pentan-1-ol in a favorable range for oral bioavailability and CNS permeability, while avoiding the excessive LogP of chloro and bromo analogs that often correlates with poor developability.
- [1] Molbase. 1-(4-Chlorophenyl)pentan-1-ol. LogP: 3.56360. https://baike.molbase.cn (accessed 2026-05-13). View Source
- [2] yybyy.com. 1-(4-Bromophenyl)pentan-1-ol. LogP: 3.6727. https://www.yybyy.com (accessed 2026-05-13). View Source
